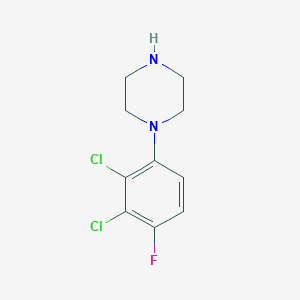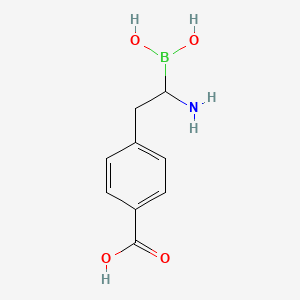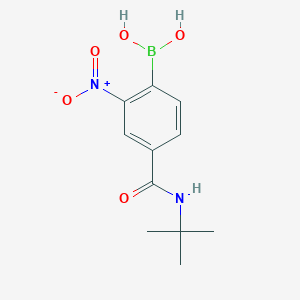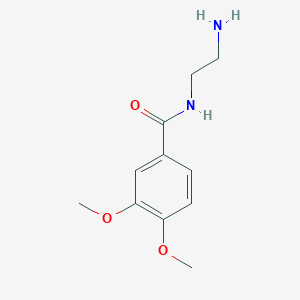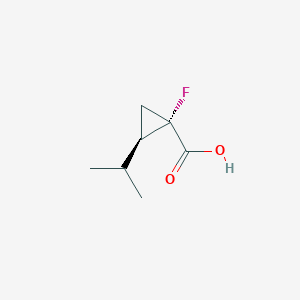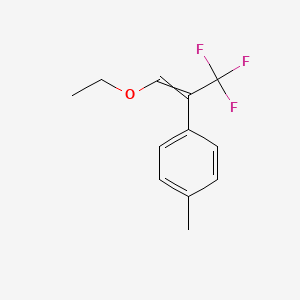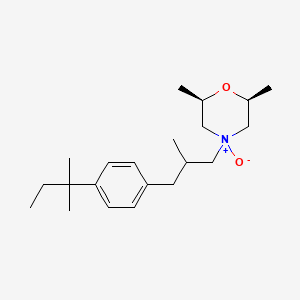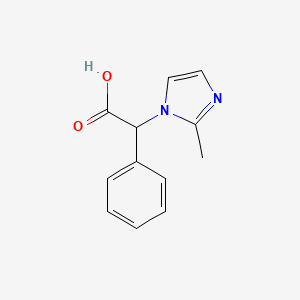
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is an organic compound that features both an imidazole ring and a phenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, which is a common motif in many biologically active molecules, makes this compound particularly intriguing for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid typically involves the reaction of 2-methylimidazole with phenylacetic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of phenyl-substituted imidazole compounds.
Applications De Recherche Scientifique
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key feature in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory agent and in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Methyl-imidazol-1-yl)-phenyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-imidazol-1-yl)-acetic acid: Lacks the phenyl group, which may reduce its binding affinity in certain biological contexts.
Phenyl-imidazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
(2-Methyl-imidazol-1-yl)-propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which can influence its chemical properties and reactivity.
Uniqueness
(2-Methyl-imidazol-1-yl)-phenyl-acetic acid is unique due to the combination of the imidazole ring and phenyl group, which provides a balance of hydrophilic and hydrophobic properties. This combination enhances its versatility in various chemical and biological applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-(2-methylimidazol-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-7-8-14(9)11(12(15)16)10-5-3-2-4-6-10/h2-8,11H,1H3,(H,15,16) |
Clé InChI |
YFYZIRGMDHGXCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


